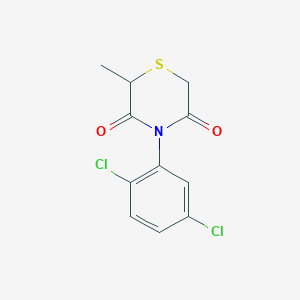
6-Chloro-5-iodopyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions of the pyridine ring, respectively, and a nitrile group at the 2nd position. It is used in various chemical reactions and has applications in scientific research.
Mécanisme D'action
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including negishi coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biochemical Pathways
As a pyridine derivative, it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways .
Result of Action
As a pyridine derivative, it may contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyridine-2-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogenation of 2-chloropyridine followed by the introduction of the nitrile group. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Aminopyridine derivatives.
Applications De Recherche Scientifique
6-Chloro-5-iodopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodopyridine: Similar structure but lacks the nitrile group.
6-Chloro-5-bromopyridine-2-carbonitrile: Similar structure with bromine instead of iodine.
5-Iodo-2-pyridinecarbonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-5-iodopyridine-2-carbonitrile is unique due to the combination of chlorine, iodine, and nitrile functionalities on the pyridine ring. This unique combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-chloro-5-iodopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLLLZDWTBUDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)
![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)

![methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2860821.png)








